Home > Products > Screening Compounds P107580 > GAK inhibitor 49 (hydrochloride)
GAK inhibitor 49 (hydrochloride) -

GAK inhibitor 49 (hydrochloride)

Catalog Number: EVT-8276976
CAS Number:
Molecular Formula: C20H23ClN2O5
Molecular Weight: 406.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GAK inhibitor 49 (hydrochloride) is a potent and selective inhibitor of cyclin G-associated kinase, which plays a crucial role in various cellular processes, including cell cycle regulation and clathrin-mediated endocytosis. The compound exhibits an inhibition constant (Ki) of 0.54 nM and a cellular half-maximal inhibitory concentration (IC50) of 56 nM, indicating its strong affinity and effectiveness in inhibiting GAK activity .

Source

GAK inhibitor 49 is synthesized through various chemical methods aimed at optimizing its structure for enhanced potency and selectivity against cyclin G-associated kinase. The compound is commercially available from several suppliers, including MedchemExpress and BioCat GmbH .

Classification

GAK inhibitor 49 is classified as an ATP-competitive kinase inhibitor, specifically targeting cyclin G-associated kinase. This classification is significant as it highlights the mechanism of action, where the inhibitor competes with ATP for binding to the active site of the kinase .

Synthesis Analysis

Methods

The synthesis of GAK inhibitor 49 involves several key steps that focus on modifying the chemical structure to enhance its inhibitory properties. The synthetic pathway typically includes:

  1. Initial Screening: Various quinoline derivatives are screened for their inhibitory effects on GAK.
  2. Regioselective Functionalization: Specific positions on the quinoline scaffold are modified to improve binding affinity.
  3. Scaffold Hopping: This strategy involves exploring different chemical frameworks while maintaining the desired functional groups to identify more effective inhibitors.

Technical Details

The synthesis often employs techniques such as:

  • Refluxing in solvents like ethanol for prolonged periods to facilitate reactions.
  • Coupling reactions, such as Suzuki coupling, to introduce aryl groups onto the core structure.
  • Functional group transformations to achieve desired substituents that enhance selectivity and potency against GAK .
Molecular Structure Analysis

Structure

The molecular structure of GAK inhibitor 49 is characterized by its complex arrangement that allows for effective binding to the active site of cyclin G-associated kinase. The specific structural features contributing to its activity include:

  • A central quinoline core that provides a scaffold for further modifications.
  • Substituents at specific positions that enhance interaction with the kinase.

Data

The molecular formula and structural data are essential for understanding its reactivity and interactions:

  • Molecular formula: C₁₈H₁₈ClN₃O₄S
  • Molecular weight: Approximately 397.87 g/mol .
Chemical Reactions Analysis

Reactions

GAK inhibitor 49 undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Nucleophilic Substitutions: These are employed to introduce various functional groups that enhance kinase selectivity.
  2. Cyclization Reactions: Key in forming the final structure from intermediate compounds.

Technical Details

The synthesis may involve reactions such as:

  • Bromination to introduce halogen substituents, enhancing binding properties.
  • Formation of heterocycles, which can increase the compound's lipophilicity and bioavailability .
Mechanism of Action

Process

The mechanism by which GAK inhibitor 49 exerts its effects involves competitive inhibition of ATP binding to cyclin G-associated kinase. By occupying the ATP-binding site, it prevents substrate phosphorylation, thereby disrupting downstream signaling pathways critical for cell cycle progression and other cellular functions.

Data

Experimental studies have demonstrated that GAK inhibition leads to significant alterations in cellular processes, including autophagy and endocytosis, highlighting its potential therapeutic applications in diseases linked to dysregulated kinase activity .

Physical and Chemical Properties Analysis

Physical Properties

GAK inhibitor 49 exhibits several notable physical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents used in biological assays.

Chemical Properties

The chemical stability and reactivity are crucial for its application:

  • Stability under physiological conditions allows for effective cellular uptake.
  • Reactivity with biological targets is primarily dictated by its functional groups that facilitate binding interactions with cyclin G-associated kinase.

Relevant data includes:

  • Melting point: Specific data not provided but generally assessed during characterization.
  • pH stability range: Typically stable in neutral pH environments common in biological systems .
Applications

Scientific Uses

GAK inhibitor 49 has several important applications in scientific research, including:

  • Studying cellular processes: Its ability to inhibit cyclin G-associated kinase makes it a valuable tool for investigating pathways related to cell cycle regulation and autophagy.
  • Potential therapeutic applications: Given its role in various diseases, including cancer, it may serve as a lead compound for developing targeted therapies aimed at modulating kinase activity.
Structural Biology of GAK Kinase Domain and Inhibitor Interaction Mechanisms

Conformational Plasticity of GAK Catalytic Domain in Inhibitor Binding

The catalytic domain of cyclin G-associated kinase (GAK) exhibits exceptional structural flexibility, a characteristic directly exploited by ATP-competitive inhibitors like GAK inhibitor 49 hydrochloride. Crystallographic studies reveal that the GAK kinase domain adopts multiple conformational states, including an inactive dimeric arrangement mediated by atypical activation segment interactions and an active monomeric state stabilized by nanobodies. In the apo state (PDB: 4W8N), residues 220–240 within the activation segment become disordered and extend away from the catalytic core, facilitating dimerization through reciprocal segment swapping [1]. This conformational heterogeneity creates distinct ligand-binding environments.

GAK inhibitor 49 hydrochloride (Ki = 0.54 nM) capitalizes on this plasticity by binding to the active conformation, where the activation segment folds into a compact structure featuring a β-sheet and an α-helical insertion termed the activation segment C-terminal helix (ASCH). This folding repositions key residues—notably Phe^154^ in the DFG motif and Glu^170^ in the αC-helix—to form optimal hydrophobic contacts with the inhibitor’s trimethoxyphenyl and dimethoxypyridine rings [1] [8]. Molecular dynamics simulations confirm that the inhibitor stabilizes the active conformation by reducing flexibility in the glycine-rich loop (residues 45–50) and the hinge region (residues 123–128), critical for ATP binding [8].

Table 1: Conformational States of GAK Kinase Domain and Inhibitor Binding

Conformational StateCatalytic ActivityActivation Segment StructureEffect of GAK Inhibitor 49
Apo dimericInactiveDisordered; mediates dimerizationNo binding
Nanobody-stabilized monomerActiveOrdered β-sheet and ASCH helixHigh-affinity binding (Ki = 0.54 nM)
ATP-boundActivePartially orderedCompetitive displacement

Role of Activation Segment Architecture in ATP-Competitive Inhibition

The activation segment of GAK (residues 190–250) is structurally unique among the numb-associated kinase (NAK) family, containing a conserved hydrophobic core that stabilizes the ASCH. This architecture creates a deep hydrophobic pocket adjacent to the ATP-binding site, which serves as the primary anchor point for GAK inhibitor 49 hydrochloride. Co-crystallization studies demonstrate that the inhibitor’s isothiazolo[5,4-b]pyridine core occupies the adenine-binding region, forming hydrogen bonds with the hinge residue Ala^123^, while its 3,4,5-trimethoxyphenyl group extends into the hydrophobic pocket vacated by the displaced activation segment in the active state [1] [8].

Mutagenesis experiments reveal that phosphorylation of Thr^165^ within the activation loop is not required for GAK activity, unlike canonical kinases. Instead, the ASCH helix (residues 210–225) acts as a rigid scaffold that positions catalytic residues. Inhibitor binding induces allosteric occlusion of the substrate-binding cleft by forcing the ASCH helix into a fixed orientation, thereby blocking peptide substrate access. This dual mechanism—direct ATP-site competition and allosteric substrate exclusion—explains the inhibitor’s potency (IC~50~ = 56 nM in cells) [8]. Kinetic analyses confirm uncompetitive inhibition toward peptide substrates, consistent with this structural model [1].

Table 2: Key Interactions Between GAK Activation Segment and Inhibitor 49

Structural ElementResiduesInteraction with InhibitorFunctional Consequence
Hydrophobic pocketVal^99^, Leu^102^, Phe^154^Van der Waals contacts with trimethoxyphenylEnhanced binding affinity
Hinge regionAla^123^Hydrogen bonding with pyridine nitrogenATP displacement
ASCH helixLeu^215^, Ile^219^Stabilization via hydrophobic enclosureAllosteric substrate blockade
Glycine-rich loopGly^48^, Phe^51^π-stacking with dimethoxypyridineReduced loop flexibility

Dimerization Dynamics and Allosteric Modulation by Small Molecules

GAK undergoes reversible dimerization via activation segment swapping, a process allosterically modulated by ATP-competitive inhibitors. Analytical ultracentrifugation (AUC) studies show that the kinase domain exists in a monomer-dimer equilibrium (K~d~ = 15 μM), with dimerization favored in the absence of ligands. The dimer interface involves symmetric interactions between the activation segments of two protomers, burying >1,200 Ų of surface area. This dimeric state locks the activation segment in an inactive conformation, preventing ATP binding [1].

GAK inhibitor 49 hydrochloride shifts this equilibrium toward monomers by binding exclusively to the active conformation, which sterically disallows activation segment swapping. Thermodynamic analyses reveal that inhibitor binding to the monomer is enthalpically driven (ΔH = –12.3 kcal/mol), primarily through hydrophobic interactions, while dimer dissociation is entropically favored (TΔS = +8.1 kcal/mol). Consequently, at saturating inhibitor concentrations, the dimer population decreases by >90% [1] [8]. Notably, inhibitors like erlotinib (an EGFR/GAK inhibitor) exhibit weaker dimer disruption (IC~50~ > 1 μM) due to suboptimal engagement with the GAK-specific hydrophobic pocket, underscoring the selectivity of GAK inhibitor 49 hydrochloride [7].

Table 3: Thermodynamics of GAK Dimerization and Inhibitor Binding

ParameterGAK Dimer (Apo)GAK Monomer + Inhibitor 49Change Induced by Inhibitor
K~d~ (dimer)15 μM>150 μM10-fold increase
ΔG (binding/dimerization)–7.2 kcal/mol–12.5 kcal/molEnhanced monomer stabilization
ΔH+4.2 kcal/mol–12.3 kcal/molFavorable enthalpy gain
TΔS+11.4 kcal/mol+0.2 kcal/molEntropic penalty mitigated

Properties

Product Name

GAK inhibitor 49 (hydrochloride)

IUPAC Name

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine;hydrochloride

Molecular Formula

C20H23ClN2O5

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C20H22N2O5.ClH/c1-23-16-10-13-14(6-7-21-15(13)11-17(16)24-2)22-12-8-18(25-3)20(27-5)19(9-12)26-4;/h6-11H,1-5H3,(H,21,22);1H

InChI Key

LOOMZTXOCDWFDB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C(=CC3=NC=C2)OC)OC.Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C(=CC3=NC=C2)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.